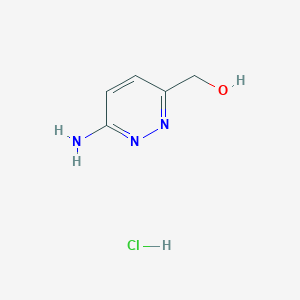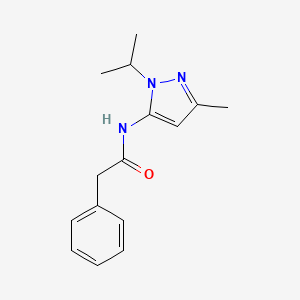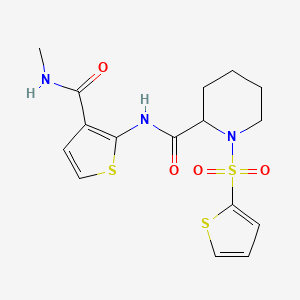
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. These compounds are crucial in biochemistry as they are involved in a variety of biochemical processes, including the structure of DNA and RNA, as well as in cellular energy transfer via compounds like ATP.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Introduction of the Isopentylthio Group: : The initial step often involves a substitution reaction where an isopentylthio group is introduced to the purine ring.
Methylation: : The methylation at the 3-position is achieved through alkylation reactions using reagents like methyl iodide in the presence of a base.
Addition of Phenoxyethyl Group: : The 7-position is modified through a nucleophilic substitution reaction to attach the phenoxyethyl group.
Industrial Production Methods: Industrially, these reactions can be optimized for higher yields through:
Catalysts: : Using catalysts like palladium to accelerate the reactions.
Reaction Conditions: : Controlling temperature, pressure, and pH to ensure optimal reaction conditions.
Purification: : Employing chromatography techniques for purification to achieve high purity levels of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: : Reduction reactions can convert certain groups into their respective alcohols or amines.
Substitution: : The compound can engage in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are common choices.
Solvents: : Reactions often use solvents like dichloromethane, dimethyl sulfoxide, or ethanol.
Sulfoxides and Sulfones: : Formed from oxidation reactions.
Alcohols and Amines: : Result from reduction reactions.
Functionalized Derivatives: : Produced from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Used as intermediates in the synthesis of more complex organic molecules.
Studied for its potential role in inhibiting enzymes involved in nucleic acid metabolism.
Investigated for its potential therapeutic effects in treating diseases related to purine metabolism abnormalities.
Utilized in the manufacture of specialized chemicals and pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways:
Inhibition of Enzymes: : It can inhibit certain enzymes, thus affecting pathways involving purine metabolism.
Interaction with Receptors: : The compound may bind to specific receptors, influencing cellular responses.
Comparaison Avec Des Composés Similaires
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is unique in its specific substitution pattern on the purine ring, which imparts distinct biochemical properties.
Similar Compounds:Caffeine: : Another purine derivative, known for its stimulant effects.
Theophylline: : Used in respiratory diseases like asthma.
Azathioprine: : An immunosuppressive drug used in organ transplantation.
These compounds share a similar purine backbone but differ in their functional groups, affecting their biological activities and applications.
And there you have it—a detailed dive into the world of this compound. Fascinating stuff, isn’t it?
Propriétés
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-(2-phenoxyethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13(2)9-12-27-19-20-16-15(17(24)21-18(25)22(16)3)23(19)10-11-26-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBYXSGZUTUTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)
![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)

![2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2537559.png)


![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
